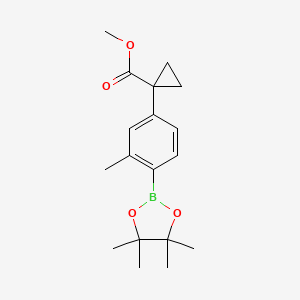![molecular formula C22H44N6O10 B12828268 (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arbekacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It is primarily used to treat infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Arbekacin was first synthesized from dibekacin in 1973 by Hamao Umezawa and collaborators . It has been marketed in Japan since 1990 under the trade name Habekacin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arbekacin is synthesized from dibekacin through a practical and scalable one-pot production process. The impurities derived from side chains at different NH2 sites are separated and analyzed using ESI-HRMS2 and 2D NMR . The reactivities of NH2 are evaluated through DFT theoretical calculations to optimize the process conditions . Solvent polarity is found to be an important factor affecting the ratio of product to impurities .
Industrial Production Methods: The industrial production of Arbekacin involves the preparation of Arbekacin sulfate injection. This injection comprises Arbekacin sulfate, an anti-oxidant, an isoosmotic adjusting agent, a pH regulator, and deoxidized injection water . The pH of the injection is maintained between 6.0 to 8.0 . The production process is simple and cost-effective, ensuring good stability and meeting the requirements of terminal sterilization .
Chemical Reactions Analysis
Types of Reactions: Arbekacin undergoes various chemical reactions, including substitution reactions. The reactivities of NH2 groups are crucial in these reactions .
Common Reagents and Conditions: The synthesis of Arbekacin involves the use of reagents such as dibekacin, solvents with varying polarity, and conditions optimized through DFT theoretical calculations .
Major Products Formed: The major product formed from the synthesis of Arbekacin is Arbekacin sulfate, which is used in medical applications .
Scientific Research Applications
Arbekacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for the treatment of infections caused by multi-resistant bacteria, including MRSA . Arbekacin shows promise in treating multidrug-resistant Gram-negative bacterial infections such as multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii . Its synergistic effect with beta-lactams makes it a valuable antibiotic in chemotherapy .
Mechanism of Action
Arbekacin exerts its effects by irreversibly binding to bacterial 30S and 16S ribosomal subunits, inhibiting protein synthesis . Specifically, Arbekacin binds to four nucleotides of the 16S subunit and one amino acid of protein S12, interfering with the decoding site around nucleotide 1400 in the 16S subunit . This interaction causes mRNA to be misread, leading to the production of error-filled proteins that are non-functional or toxic .
Comparison with Similar Compounds
- Kanamycin
- Gentamicin
- Tobramycin
- Amikacin
Comparison: Arbekacin is unique among aminoglycosides due to its ability to resist enzymatic deactivation, which is common in other aminoglycosides . It shows broad antimicrobial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides . Arbekacin’s strong antimicrobial potency against MRSA and its synergistic effect with beta-lactams make it a valuable antibiotic in treating multidrug-resistant infections .
Properties
Molecular Formula |
C22H44N6O10 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22-/m0/s1 |
InChI Key |
MKKYBZZTJQGVCD-WQPIBYOFSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12828194.png)
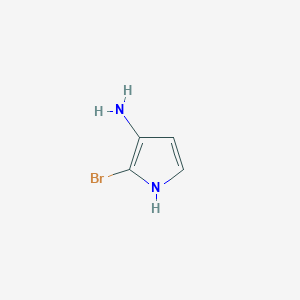
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
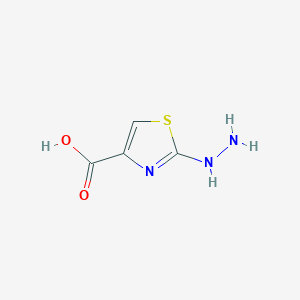
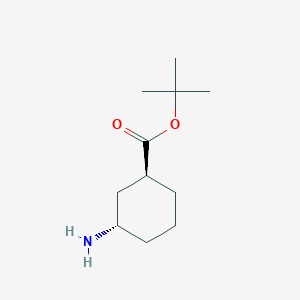
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
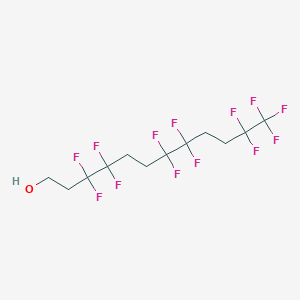
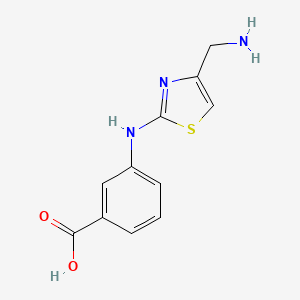
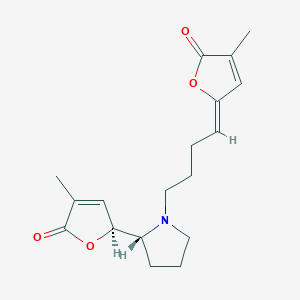
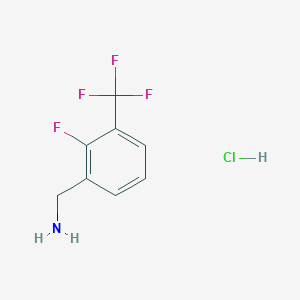
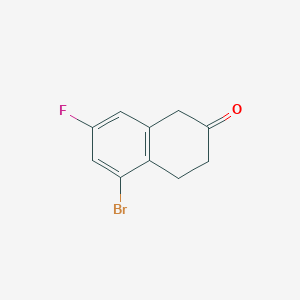
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)

